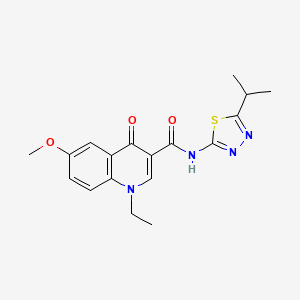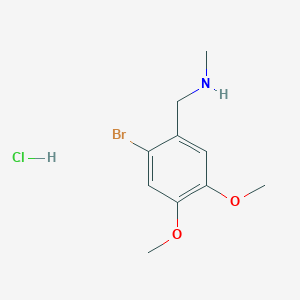
N-(4-ethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide is a chemical compound that has been widely studied for its potential use in scientific research. It is a member of the amide class of compounds and has been found to have a number of interesting properties that make it useful for a variety of applications. In
科学的研究の応用
N-(4-ethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been found to have a number of potential scientific research applications. It has been studied as a potential inhibitor of enzymes, such as histone deacetylases, which are involved in the regulation of gene expression. It has also been investigated for its potential use as a fluorescent probe for imaging biological systems, due to its unique spectroscopic properties. Additionally, this compound has been studied for its potential use in the treatment of cancer, due to its ability to induce apoptosis in cancer cells.
作用機序
The mechanism of action of N-(4-ethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide is not fully understood, but it is believed to involve the inhibition of specific enzymes, such as histone deacetylases. This inhibition leads to changes in gene expression, which can have a variety of effects on cellular processes. Additionally, this compound has been found to induce apoptosis in cancer cells, which may be related to its ability to disrupt the normal functioning of cellular processes.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of histone deacetylases, which can lead to changes in gene expression. Additionally, this compound has been found to induce apoptosis in cancer cells, which may be related to its ability to disrupt the normal functioning of cellular processes. Further research is needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One of the main advantages of using N-(4-ethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide in lab experiments is its ability to inhibit the activity of specific enzymes, such as histone deacetylases. This can be useful for studying the role of these enzymes in various cellular processes. Additionally, this compound has been found to induce apoptosis in cancer cells, which can be useful for studying the mechanisms of cell death in cancer. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain types of studies.
将来の方向性
There are a number of potential future directions for research on N-(4-ethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide. One area of interest is the development of new inhibitors of histone deacetylases, which could have potential therapeutic applications in the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential effects on cellular processes. Finally, there is potential for the development of new imaging probes based on the unique spectroscopic properties of this compound.
合成法
The synthesis of N-(4-ethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide involves the condensation of 4-ethylbenzoyl chloride with tetrahydro-2-furanmethanamine, followed by the reaction of the resulting intermediate with ethylenediamine. The final product is obtained through a series of purification steps, such as recrystallization and column chromatography. This synthesis method has been optimized to provide high yields of pure product and has been used successfully in many research studies.
特性
IUPAC Name |
N'-(4-ethylphenyl)-N-(oxolan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-2-11-5-7-12(8-6-11)17-15(19)14(18)16-10-13-4-3-9-20-13/h5-8,13H,2-4,9-10H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHVLJIBDAQWBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24802984 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-ethylphenyl)-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(isopropyl)amino]ethanol](/img/structure/B5126007.png)
![(3R*,4R*)-1-[(2E)-3-(2-furyl)-2-methyl-2-propen-1-yl]-4-(4-morpholinyl)-3-piperidinol](/img/structure/B5126012.png)
![N,N-diethyl-2-{[4-(4-methylphenyl)-1-phthalazinyl]oxy}ethanamine](/img/structure/B5126030.png)
![4-bromo-N-[2-(difluoromethoxy)phenyl]-3-methoxy-2-naphthamide](/img/structure/B5126033.png)
![4-(4-fluorophenyl)-2-[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]-1(2H)-phthalazinone](/img/structure/B5126035.png)

![N-(4-ethylphenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5126048.png)
![1,1'-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5126056.png)

![methyl 2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate](/img/structure/B5126064.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-(5-quinolinylmethyl)-4-piperidinol](/img/structure/B5126069.png)
![2-(4-bromophenyl)-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5126077.png)

![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5126110.png)